Sarcosine methyl ester hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Sarcosine Methyl Ester Hydrochloride, also known as Methyl 2-(Methylamino)acetate Hydrochloride, is a derivative of the amino acid sarcosine The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that it can react with formic acid to produce n-formyl-n-methyl-glycine methyl ester in the presence of hco2na at ambient temperature . This suggests that the compound may participate in biochemical reactions involving formic acid.
Biochemical Pathways
Sarcosine, from which this compound is derived, is involved in the glycine synthesis and degradation pathways . Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . It is plausible that this compound may also be involved in similar biochemical pathways.
Result of Action
Sarcosine, the parent compound, has been studied for its potential effects in the treatment of schizophrenia
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is hygroscopic, meaning it absorbs moisture from the environment . This property can affect the compound’s stability and efficacy. Additionally, it should be stored away from water/moisture and oxidizing agents in a cool, dry, and well-ventilated place .
Preparation Methods
Sarcosine methyl ester hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of sarcosine with methanol in the presence of hydrochloric acid. This reaction produces sarcosine methyl ester, which is then converted to its hydrochloride salt by the addition of hydrochloric acid . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Sarcosine methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce sarcosine and methanol.
Common reagents used in these reactions include formic acid, sodium formate, and various acids and bases for hydrolysis. The major products formed from these reactions are N-formyl-N-methyl-glycine methyl ester, sarcosine, and methanol .
Scientific Research Applications
Sarcosine methyl ester hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Sarcosine methyl ester hydrochloride can be compared with other similar compounds, such as:
Sarcosine: A close relative with a secondary amine in place of the primary amine found in glycine.
Glycine methyl ester hydrochloride: Similar in structure but with a primary amine group.
Sarcosine ethyl ester hydrochloride: An ethyl ester derivative of sarcosine.
This compound is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
methyl 2-(methylamino)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-5-3-4(6)7-2;/h5H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZMRJBVCVYVQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5473-12-1 (Parent) | |
Record name | Sarcosine methyl ester hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5065518 | |
Record name | Methyl N-methylaminoacetate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13515-93-0 | |
Record name | Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13515-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sarcosine methyl ester hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl N-methylaminoacetate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N-methylaminoacetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SARCOSINE METHYL ESTER HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPW7YYP04F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Sarcosine Methyl Ester Hydrochloride used in the synthesis of pharmaceuticals?
A1: this compound serves as a versatile building block in synthesizing various pharmaceutical compounds. For example, it plays a crucial role in creating the heterocyclic core of Tenoxicam, a non-steroidal anti-inflammatory drug (NSAID). [] Instead of using the more common this compound, researchers successfully synthesized the intermediate 4-hydroxy-2-methyl-2H-thieno-1,2-thiazine-3-carboxylate-1,1-dioxide by reacting 3-(chlorosulfonyl)-2-thiophenecarboxylate with glycine methyl ester hydrochloride, followed by condensation, cyclization, and N-methylation. [] This alternative approach highlights the adaptability of synthetic routes in pharmaceutical development.
Q2: Can this compound be used to study molecular recognition?
A2: Yes, this compound is a valuable tool for studying molecular recognition, specifically within the context of host-guest chemistry. Researchers investigated the binding affinity of fluorinated tetraphosphonate cavitands towards this compound using NMR titration experiments. [] The study demonstrated that a cavitand with a fluorine atom strategically placed on the para position of a diester phosphonate phenyl substituent exhibited a measurable downfield shift in the 19F NMR resonance upon complexation with the guest molecule. [] This shift signifies the presence of cation-dipole and hydrogen bonding interactions between the P=O bridges of the cavitand and this compound, offering valuable insights into the dynamics of molecular recognition events.
Q3: Beyond pharmaceuticals, are there other applications for this compound?
A3: While frequently employed in pharmaceutical synthesis, this compound's utility extends to other areas of chemistry. For instance, it's used in synthesizing [14C]-Tolrestat, a potent aldose reductase inhibitor. [] In this process, [14C]-labeled this compound is condensed with 6-methoxy-5-trifluoromethyl-[1–14C]-naphthoic acid, then converted to a thioamide and hydrolyzed to yield the final [14C]-Tolrestat product. [] This application underscores the compound's versatility beyond drug development.
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